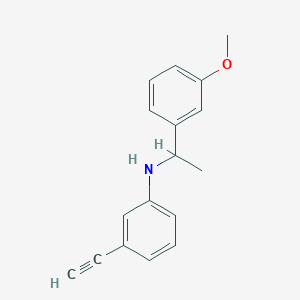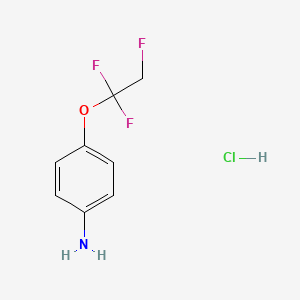
4-(1,1,2-Trifluoroethoxy)benzeneamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1,2-Trifluoroethoxy)benzeneamine hydrochloride is an organic compound that features a benzene ring substituted with a trifluoroethoxy group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2-Trifluoroethoxy)benzeneamine hydrochloride typically involves the etherification of trifluoromethoxytrifluoroethylene with 2-chloro-4-aminophenol . This reaction is carried out under specific conditions to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,1,2-Trifluoroethoxy)benzeneamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted benzeneamines.
Applications De Recherche Scientifique
4-(1,1,2-Trifluoroethoxy)benzeneamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(1,1,2-Trifluoroethoxy)benzeneamine hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group and amine group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and molecular processes, making the compound useful in research and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)benzenamine
- 4-(2-Chloro-1,1,2-trifluoroethoxy)-benzoic acid
Uniqueness
4-(1,1,2-Trifluoroethoxy)benzeneamine hydrochloride is unique due to its specific substitution pattern and the presence of both trifluoroethoxy and amine groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C8H9ClF3NO |
|---|---|
Poids moléculaire |
227.61 g/mol |
Nom IUPAC |
4-(1,1,2-trifluoroethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C8H8F3NO.ClH/c9-5-8(10,11)13-7-3-1-6(12)2-4-7;/h1-4H,5,12H2;1H |
Clé InChI |
CDJVSHGXQPTSCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)OC(CF)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


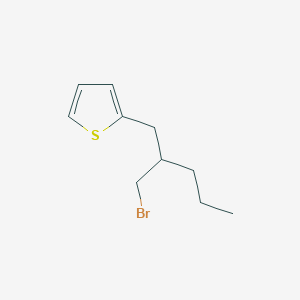
![Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide](/img/structure/B13478617.png)
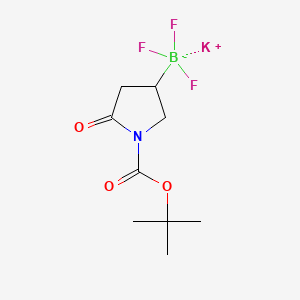

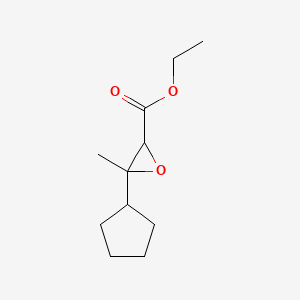
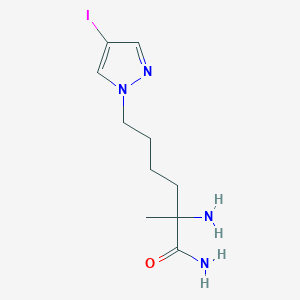
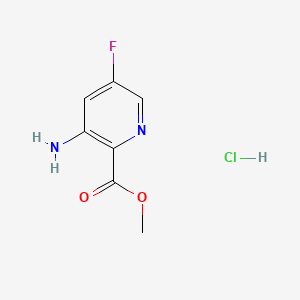


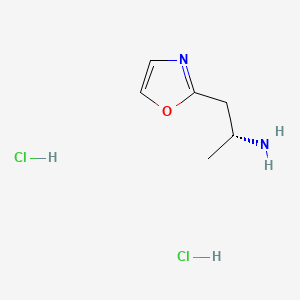
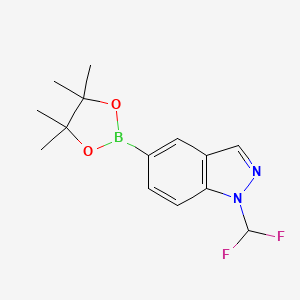
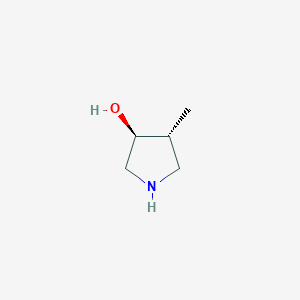
![1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13478684.png)
